molecular formula C6H10FNO3 B13340762 2-Acetamido-4-fluorobutanoic acid

2-Acetamido-4-fluorobutanoic acid

Cat. No.: B13340762
M. Wt: 163.15 g/mol
InChI Key: BQDZCVHWNKGREU-UHFFFAOYSA-N
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Description

2-Acetamido-4-fluorobutanoic acid is an organic compound with the molecular formula C6H10FNO3 It is a derivative of butanoic acid, featuring an acetamido group and a fluorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-fluorobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutanoic acid and acetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetamido-4-fluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-fluorobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-fluorobenzoic acid: Similar in structure but with a benzoic acid backbone.

    3-Acetamido-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a fluorine atom.

    N-Acetyl-4-fluoroanthranilic acid: Another fluorinated derivative with different functional groups.

Uniqueness

2-Acetamido-4-fluorobutanoic acid is unique due to its specific combination of an acetamido group and a fluorine atom on a butanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

2-acetamido-4-fluorobutanoic acid

InChI

InChI=1S/C6H10FNO3/c1-4(9)8-5(2-3-7)6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

BQDZCVHWNKGREU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCF)C(=O)O

Origin of Product

United States

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